molecular formula C12H20N2O B13345309 (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine

(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine

Cat. No.: B13345309
M. Wt: 208.30 g/mol
InChI Key: NHUBHKDDRLTEOI-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Reduction and Functionalization: The final steps involve the reduction of the isoxazole ring and subsequent functionalization to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the fully reduced amine.

    Substitution: The major products would depend on the specific nucleophile used but could include various substituted amines.

Scientific Research Applications

(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Another compound with a tert-butyl group, used in organic synthesis.

    Noble gas compounds: Although not directly related, these compounds also feature unique reactivity due to their unusual structures.

Uniqueness

(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine is unique due to its combination of a bulky tert-butyl group and an isoxazole ring, which can confer specific reactivity and biological activity not seen in other compounds.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine

InChI

InChI=1S/C12H20N2O/c1-12(2,3)8-4-5-11-9(6-8)10(7-13)14-15-11/h8H,4-7,13H2,1-3H3

InChI Key

NHUBHKDDRLTEOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)CN

Origin of Product

United States

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